Handelin

Beschreibung

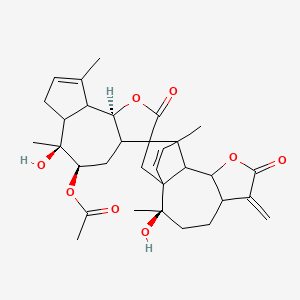

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate is a natural product found in Polychrysum tadshikorum, Chrysanthemum lavandulifolium, and other organisms with data available.

Eigenschaften

IUPAC Name |

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQWAXGDCUONOB-QKARTHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Handelin Compound: Structure, Properties, and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Handelin is a naturally occurring guaianolide dimer isolated from the flowers of Chrysanthemum boreale. As a member of the sesquiterpene lactone class, it has garnered significant scientific interest due to its potent biological activities, particularly its pronounced anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action in modulating inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

This compound is a dimeric guaianolide, a class of sesquiterpenoids characterized by a seven-membered ring fused to a five-membered ring. The complete structural elucidation of this compound has been accomplished using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopic techniques, including ¹H-¹H COSY and ¹H-¹³C multiple-bond correlation.

Chemical Identity

| Property | Value |

| Chemical Formula | C₃₂H₄₀O₈ |

| Molecular Weight | 552.66 g/mol |

| CAS Number | 62687-22-3 |

| IUPAC Name | (3aR,4R,6aR,9S,9aR,9bS)-9-hydroxy-3,6,9-trimethyldecahydronaphtho[2,1-b]furan-2(1H)-one coupled at C4 with (3aR,4R,6aS,9S,9aR,9bS)-9-hydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,9,9a,9b-decahydronaphtho[2,1-b]furan-2(1H)-one |

Physicochemical Properties

Specific quantitative data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on the general characteristics of sesquiterpene lactone dimers, the following properties can be inferred. It is crucial to note that these are estimations and require experimental verification.

| Property | Estimated Value/Characteristic |

| Appearance | Solid |

| Solubility | Sesquiterpene lactone dimers generally exhibit poor solubility in water and higher solubility in organic solvents such as DMSO, ethanol, and chloroform. |

| Stability | The lactone ring in this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. Stability is also influenced by temperature and light exposure. |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-inflammatory activity, which has been demonstrated in both in vitro and in vivo models.[1] The primary mechanism underlying its anti-inflammatory effects is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3]

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This includes the dose-dependent inhibition of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1]

| Target | Test System | Representative IC₅₀ (μM) | Compound |

| NO Production | LPS-stimulated RAW 264.7 cells | 0.3 - 25.1 | Guaiane-guaiane dimers |

| TNF-α Production | LPS-stimulated RAW 264.7 cells | Not Reported for this compound | Not Applicable |

| IL-1β Production | LPS-stimulated RAW 264.7 cells | Not Reported for this compound | Not Applicable |

| PGE₂ Production | LPS-stimulated RAW 264.7 cells | Not Reported for this compound | Not Applicable |

| NF-κB Activation | LPS-induced 293T cells | Not Reported for this compound | Not Applicable |

Note: The IC₅₀ values presented are for representative sesquiterpenoid dimers and are intended to provide a comparative context for the potential activity of this compound. Experimental determination of this compound-specific IC₅₀ values is required for accurate assessment.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the NF-κB signaling cascade. In LPS-stimulated macrophages, this compound inhibits the degradation of the inhibitor of kappa B (IκB), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This blockade of NF-κB activation leads to the downregulation of the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Furthermore, this compound has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are also involved in the inflammatory response.[1]

Caption: this compound's mechanism of action on the NF-κB signaling pathway.

Experimental Protocols

The following sections provide representative protocols for the isolation of this compound and the assessment of its anti-inflammatory activity. These protocols are based on established methodologies for similar compounds and may require optimization for specific laboratory conditions.

Isolation of this compound from Chrysanthemum boreale

This protocol describes a general procedure for the extraction and isolation of sesquiterpenoid dimers from plant material.

Materials:

-

Dried and powdered flowers of Chrysanthemum boreale

-

Methanol (B129727) (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (B52724) (ACN)

-

Water (H₂O)

Procedure:

-

Extraction:

-

Macerate the powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with n-hexane, dichloromethane, and ethyl acetate.

-

-

Column Chromatography:

-

Subject the dichloromethane-soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

HPLC Purification:

-

Pool fractions containing compounds with similar TLC profiles to this compound.

-

Perform preparative HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

-

Caption: General workflow for the isolation of this compound.

In Vitro Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit NF-κB transcriptional activity.

Materials:

-

RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture:

-

Culture RAW 264.7-NF-κB-luc cells in DMEM supplemented with 10% FBS.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 6 hours.

-

-

Measurement of Luciferase Activity:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the LPS-treated control.

-

This protocol describes the quantification of TNF-α and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

LPS

-

This compound

-

ELISA kits for mouse TNF-α and IL-1β

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

ELISA:

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine from a standard curve.

-

Total Synthesis

The total synthesis of a complex dimeric guaianolide like this compound is a challenging endeavor. While a specific total synthesis for this compound has not been detailed in the literature, the general strategy would likely involve the synthesis of the monomeric guaianolide units followed by a dimerization step. Key reactions in the synthesis of the guaianolide core often include cycloadditions, ring-closing metathesis, and various stereoselective transformations.

Caption: A generalized strategy for the total synthesis of this compound.

Pharmacokinetics, Solubility, and Stability

Comprehensive pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME), solubility, and stability data for this compound are currently limited.

-

Pharmacokinetics: The in vivo pharmacokinetics of sesquiterpene lactones can be variable. They are known to be metabolized by cytochrome P450 enzymes and can be subject to efflux by transporters like P-glycoprotein.

-

Solubility: As a lipophilic molecule, this compound is expected to have low aqueous solubility. The use of co-solvents or formulation strategies may be necessary for in vivo studies.

-

Stability: The ester and lactone functionalities in this compound may be prone to hydrolysis. Stability studies under various pH, temperature, and light conditions are essential to determine its shelf-life and appropriate storage conditions.

Conclusion

This compound, a guaianolide dimer from Chrysanthemum boreale, is a promising natural product with significant anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the context of inflammatory diseases. While this guide provides a comprehensive overview of the current knowledge on this compound, further research is required to fully elucidate its quantitative biological activity, pharmacokinetic profile, and to develop efficient synthetic routes. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research and development efforts targeting this intriguing natural compound.

References

- 1. Suppression of inflammatory responses by this compound, a guaianolide dimer from Chrysanthemum boreale, via downregulation of NF-κB signaling and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The novel TAK1 inhibitor this compound inhibits NF-κB and AP-1 activity to alleviate elastase-induced emphysema in mice [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Handelin: An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Handelin, a naturally occurring guaianolide dimer isolated from the flowers of Chrysanthemum boreale, has demonstrated significant anti-inflammatory properties. This technical guide delineates the core mechanism of action of this compound, focusing on its modulation of key signaling pathways and the downstream effects on inflammatory mediators. Through a comprehensive review of preclinical in vitro and in vivo studies, this document provides a detailed understanding of this compound's therapeutic potential. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the scientific findings.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. This compound, a sesquiterpene lactone, has emerged as a promising candidate due to its potent anti-inflammatory activity. This guide provides an in-depth exploration of its molecular mechanism of action.

Core Mechanism of Action: Downregulation of NF-κB and MAPK Signaling Pathways

The primary anti-inflammatory mechanism of this compound is its ability to suppress the activation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] These pathways play a pivotal role in the transcriptional regulation of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of target genes.

This compound has been shown to inhibit LPS-induced NF-κB activation.[1][2] This is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] By inhibiting this key step, this compound effectively shuts down the downstream transcription of NF-κB-dependent pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.

This compound has been observed to suppress the LPS-induced phosphorylation of key MAPK members, including Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1][2] By inhibiting the activation of these kinases, this compound further dampens the inflammatory response.

Downstream Effects on Pro-inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by this compound leads to a significant reduction in the production of several key pro-inflammatory mediators.

Suppression of iNOS and COX-2 Expression

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide (NO) and prostaglandins, respectively. This compound has been shown to inhibit the LPS-induced expression of both iNOS and COX-2 at both the mRNA and protein levels.[1][2] This leads to a dose-dependent decrease in the production of NO and prostaglandin (B15479496) E2 (PGE2).

Reduction of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), are critical signaling molecules that amplify and sustain the inflammatory cascade. This compound effectively suppresses the LPS-induced production of TNF-α and IL-1β in a concentration-dependent manner.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro experiments investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on NO and PGE2 Production in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | PGE2 Production (% of Control) |

| 0 (LPS only) | 100 | 100 |

| 10 | 75.4 ± 3.2 | 82.1 ± 4.5 |

| 20 | 48.6 ± 2.8 | 55.3 ± 3.9 |

| 40 | 21.3 ± 1.9 | 28.7 ± 2.1 |

Data are presented as mean ± S.D. and are representative of multiple experiments.

Table 2: Effect of this compound on TNF-α and IL-1β Production in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) |

| 0 (LPS only) | 2543 ± 156 | 876 ± 65 |

| 10 | 1876 ± 112 | 654 ± 48 |

| 20 | 1123 ± 89 | 421 ± 33 |

| 40 | 543 ± 45 | 187 ± 15 |

Data are presented as mean ± S.D. and are representative of multiple experiments.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound (dissolved in DMSO) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm is measured using a microplate reader.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β) Measurement

The concentrations of PGE2, TNF-α, and IL-1β in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-JNK, JNK, IκBα, and β-actin, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nuclear Factor-κB (NF-κB) DNA Binding Activity Assay

Nuclear extracts are prepared from treated cells, and NF-κB p65 DNA binding activity is measured using a commercially available NF-κB p65 transcription factor assay kit according to the manufacturer's protocol.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathway of this compound's anti-inflammatory action.

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound exerts its potent anti-inflammatory effects through a multi-targeted mechanism centered on the inhibition of the NF-κB and MAPK signaling pathways. By preventing the activation of these key inflammatory cascades, this compound effectively reduces the production of a range of pro-inflammatory mediators, including nitric oxide, prostaglandins, and cytokines. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its therapeutic utility.

References

Handelin: A Technical Guide to its Molecular Characteristics, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Handelin, a naturally occurring guaianolide dimer, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula, and molecular weight. The document elucidates its primary mechanism of action, focusing on the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for the isolation of this compound from its natural source, Chrysanthemum boreale, and for the in vitro evaluation of its anti-inflammatory activity are provided. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Molecular and Physical Properties

This compound is a complex sesquiterpenoid dimer with the following key characteristics:

| Property | Value | Citation |

| Molecular Formula | C₃₂H₄₀O₈ | [1][2][3][4][5] |

| Molecular Weight | 552.66 g/mol | [1][2][5] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its potent anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][6][7] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound has been shown to interfere with this cascade, leading to a reduction in the production of inflammatory mediators.[6][8] The proposed mechanism involves the inhibition of IκB degradation, thereby preventing the nuclear translocation of NF-κB.[8]

Figure 1. Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Isolation of this compound from Chrysanthemum boreale

Materials:

-

Dried flowers of Chrysanthemum boreale

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Grind the dried flowers of Chrysanthemum boreale to a fine powder.

-

Macerate the powder in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition successively with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, as it will contain this compound.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.

-

-

Chromatographic Purification:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions using TLC, visualizing the spots under UV light or with an appropriate staining reagent.

-

Combine the fractions containing this compound based on the TLC profile.

-

Repeat the column chromatography with the combined fractions for further purification until a pure compound is obtained.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol describes the evaluation of this compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a negative control (medium only).

-

-

Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Do not add LPS to the negative control wells.

-

-

Nitric Oxide (NO) Measurement:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.

-

-

Data Analysis:

-

Express the results as the percentage of NO inhibition compared to the LPS-stimulated control.

-

NF-κB Luciferase Reporter Assay

This assay is used to specifically quantify the inhibitory effect of this compound on NF-κB activation.[14][15][16][17][18]

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

-

Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

-

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides essential molecular information and detailed experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent. The provided methodologies for isolation and bioactivity assessment will be valuable for scientists working to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. abmole.com [abmole.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | CAS:62687-22-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | C32H40O8 | CID 3085251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Immunology/Inflammation related | NF-κB | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | MICROGEN [bacterialgenomics.org]

- 8. researchgate.net [researchgate.net]

- 9. Chrysanthemum boreale flower floral water inhibits platelet-derived growth factor-stimulated migration and proliferation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction of flavonoids from Chrysanthemum morifolium and antitumor activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. iosrphr.org [iosrphr.org]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. bpsbioscience.com [bpsbioscience.com]

The Natural Source of Handelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Handelin is a unique guaianolide dimer with significant anti-inflammatory properties, primarily sourced from the flowers of Chrysanthemum boreale.[1][2] This technical guide provides a comprehensive overview of the natural sourcing, extraction, and purification of this compound. It further delves into its biosynthetic origins and the molecular mechanism underlying its therapeutic potential, with a focus on the inhibition of the NF-κB signaling pathway. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and data presented for practical application.

Natural Source and Quantitative Analysis

The primary natural source of this compound is the flower of the plant Chrysanthemum boreale, a member of the Asteraceae family.[1][2] This perennial plant is endemic to Japan and widely distributed across Eastern Asia, where it has been traditionally used in folk medicine to treat inflammatory conditions and bacterial infections. While several bioactive compounds have been isolated from Chrysanthemum boreale, this compound, a dimeric sesquiterpene lactone, is a characteristic constituent of this species.[3]

While specific quantitative data for this compound concentration in Chrysanthemum boreale flowers is not extensively reported in the available literature, the yields of other major bioactive compounds have been documented. This provides a comparative context for the relative abundance of different phytochemicals within the plant.

Table 1: Quantitative Analysis of Bioactive Compounds in Chrysanthemum boreale

| Compound Class | Compound Name | Concentration/Yield | Plant Part | Reference |

| Flavonoids | Linarin | 11.93 mg/g (leaves), 8.50 mg/g (flowers) | Leaves, Flowers | [4] |

| Sesquiterpene Lactones | Cumambrin A | 580 mg from 2 kg of dried flowers | Flowers | [5] |

| Cumambrin B | 75 mg from 2 kg of dried flowers | Flowers | [5] | |

| Total Phenolic Content | - | 64.08 ± 4.57 mg GAE/g (Ethanolic Extract) | Flowers | [1] |

| Total Flavonoid Content | - | 51.51 ± 0.82 mg QE/g (Ethanolic Extract) | Flowers | [1] |

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. The yield of this compound itself is not explicitly quantified in the reviewed literature, highlighting a gap for future research.

Experimental Protocols

Extraction of this compound from Chrysanthemum boreale Flowers

The following protocol is a synthesized methodology based on established techniques for the extraction of sesquiterpene lactones from Chrysanthemum species.

Objective: To obtain a crude extract enriched with this compound from dried Chrysanthemum boreale flowers.

Materials:

-

Dried flowers of Chrysanthemum boreale

-

Ethanol (B145695) (95% or absolute)

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks, separating funnels)

Procedure:

-

Grinding: Grind the dried flowers of Chrysanthemum boreale into a fine powder to increase the surface area for solvent extraction.

-

Maceration: Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Filtration and Concentration: Filter the ethanolic extract through filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

-

Solvent Partitioning:

-

Suspend the crude ethanolic extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

The chloroform and ethyl acetate fractions are expected to contain the sesquiterpene lactones, including this compound.

-

Collect and concentrate the chloroform and ethyl acetate fractions separately using a rotary evaporator.

-

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the enriched crude extract.

Materials:

-

Crude extract (chloroform or ethyl acetate fraction)

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (n-hexane, ethyl acetate, chloroform, methanol in various ratios)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber

-

UV lamp (254 nm and 366 nm)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a C18 column.

Procedure:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurry in n-hexane.

-

Load the concentrated chloroform or ethyl acetate extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate or chloroform. (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

-

Collect fractions and monitor the separation using TLC.

-

-

TLC Analysis:

-

Spot the collected fractions on a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative HPLC:

-

For final purification, subject the semi-purified fraction to preparative or semi-preparative HPLC on a C18 column.

-

Use a suitable mobile phase, such as a gradient of methanol and water, to obtain pure this compound.

-

-

Structure Elucidation: The structure of the isolated pure compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]

References

- 1. Protective Effect of Chrysanthemum boreale Flower Extracts against A2E-Induced Retinal Damage in ARPE-19 Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitination in Signaling to and Activation of IKK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide to the Isolation of Bioactive Compounds from Chrysanthemum boreale with a Focus on Handelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of bioactive compounds from Chrysanthemum boreale, with a specific focus on the unique dimeric guaianolide, Handelin. This document details experimental protocols for extraction and purification, summarizes quantitative data, and visualizes key experimental workflows and biological signaling pathways.

Introduction

Chrysanthemum boreale Makino is a perennial plant native to East Asia, traditionally used in folk medicine to treat a variety of inflammatory conditions and infections.[1] Modern phytochemical investigations have revealed a rich array of bioactive secondary metabolites, including flavonoids, sesquiterpene lactones, and essential oils.[1] Among these, the dimeric sesquiterpene lactone this compound has garnered significant interest for its potent anti-inflammatory properties.[1] This guide serves as a technical resource for the isolation and study of these valuable natural products.

Data Presentation: Bioactive Compounds and Extraction Yields

The following tables summarize the key bioactive compounds isolated from Chrysanthemum boreale and the reported yields from various extraction and fractionation processes.

Table 1: Major Bioactive Compounds Isolated from Chrysanthemum boreale

| Compound Class | Specific Compound | Plant Part | Reported Biological Activity |

| Flavonoids | Linarin | Leaves, Flowers | Sedative, Anticonvulsant |

| Acacetin | - | Antioxidant | |

| Luteolin | Flowers | Aldose reductase inhibitor | |

| Apigenin | Flowers | Cytoprotective | |

| Sesquiterpene Lactones (Monomeric) | Cumambrin A | Flowers | Anti-inflammatory (NF-κB inhibitor) |

| Cumambrin B | Flowers | Antibacterial | |

| Borenolide | - | - | |

| Sesquiterpene Lactones (Dimeric) | This compound | Flowers | Anti-inflammatory (TAK1 & Hsp70 target) [1] |

| Essential Oil Components | Camphor | Aerial Parts | Antibacterial, Biofilm inhibition |

| α-Thujone | Aerial Parts | - | |

| cis-Chrysanthenol | Aerial Parts | - |

Table 2: Quantitative Data on Extraction and Compound Yields

| Extraction/Fractionation | Plant Part | Yield | Reference |

| Ethanolic Extract | Flowers | 14.3 ± 0.2% | Protective Effect of Chrysanthemum boreale Flower Extracts against A2E-Induced Retinal Damage in ARPE-19 Cell |

| Hexane Fraction (from Ethanolic Extract) | Flowers | 8.35 ± 0.2% | Protective Effect of Chrysanthemum boreale Flower Extracts against A2E-Induced Retinal Damage in ARPE-19 Cell |

| Dichloromethane Fraction (from Ethanolic Extract) | Flowers | 5.67 ± 0.2% | Protective Effect of Chrysanthemum boreale Flower Extracts against A2E-Induced Retinal Damage in ARPE-19 Cell |

| Ethyl Acetate (B1210297) Fraction (from Ethanolic Extract) | Flowers | 1.73 ± 0.2% | Protective Effect of Chrysanthemum boreale Flower Extracts against A2E-Induced Retinal Damage in ARPE-19 Cell |

| Butanol Fraction (from Ethanolic Extract) | Flowers | 1.15 ± 0.1% | Protective Effect of Chrysanthemum boreale Flower Extracts against A2E-Induced Retinal Damage in ARPE-19 Cell |

| Water Fraction (from Ethanolic Extract) | Flowers | 5.49 ± 0.1% | Protective Effect of Chrysanthemum boreale Flower Extracts against A2E-Induced Retinal Damage in ARPE-19 Cell |

| Cumambrin A | Dried Flowers | 580 mg from 2 kg | [1] |

| Cumambrin B | Dried Flowers | 75 mg from 2 kg | [1] |

| Linarin | Leaves | 11.93 mg/g | [1] |

| Linarin | Flowers | 8.50 mg/g | [1] |

Experimental Protocols

The following protocols are generalized methodologies for the extraction and isolation of sesquiterpene lactones, including this compound, from Chrysanthemum boreale flowers. These are based on established phytochemical techniques for this class of compounds.

Plant Material and Extraction

-

Plant Material: Dried flowers of Chrysanthemum boreale.

-

Protocol:

-

Grind the dried flowers into a fine powder.

-

Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.

-

Solvent Partitioning (Fractionation)

-

Protocol:

-

Suspend the crude ethanolic extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

Collect each solvent fraction and the final aqueous fraction.

-

Concentrate each fraction to dryness in vacuo. The sesquiterpene lactones, including this compound, are typically enriched in the CH₂Cl₂ or CHCl₃ and EtOAc fractions.[1]

-

Isolation of this compound via Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Protocol:

-

Pre-adsorb the dried CH₂Cl₂ or EtOAc fraction onto a small amount of silica gel.

-

Pack a glass column with silica gel slurried in n-hexane.

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing ethyl acetate in n-hexane (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Collect fractions of a consistent volume (e.g., 50 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualize with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Combine fractions with similar TLC profiles.

-

Subject the this compound-containing fractions to further purification by repeated column chromatography, potentially using a different solvent system or a finer grade of silica gel, until a pure compound is obtained.

-

Crystallize the purified this compound from a suitable solvent or solvent mixture (e.g., methanol/chloroform) to obtain pure crystals.

-

Structural Elucidation of this compound

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the proton environment and coupling constants.

-

¹³C-NMR: To determine the number and types of carbon atoms.

-

2D-NMR Experiments:

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting substructures and confirming the dimeric nature of this compound.

-

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General workflow for the isolation and identification of this compound.

References

Handelin: A Technical Guide to its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Handelin, a guaianolide dimer isolated from Chrysanthemum boreale, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. This technical guide provides an in-depth overview of the current research findings on this compound's anti-inflammatory mechanisms. It details the compound's effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and summarizes the quantitative data from preclinical studies. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Natural products are a rich source of such compounds. This compound, a sesquiterpenoid dimer, has emerged as a promising anti-inflammatory candidate.[1] This guide synthesizes the available scientific data on this compound, presenting its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

In Vitro Anti-inflammatory Activity

This compound's anti-inflammatory effects have been primarily investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS stimulation triggers a pro-inflammatory cascade, making this cell line a standard model for screening anti-inflammatory compounds.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to dose-dependently inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. This includes a significant reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively.[1]

| Mediator | Cell Line | Stimulant | This compound Concentration (µM) | % Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 10 | ~25% | [1] |

| 20 | ~55% | [1] | |||

| 40 | ~85% | [1] | |||

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | 10 | ~30% | [1] |

| 20 | ~60% | [1] | |||

| 40 | ~90% | [1] |

Downregulation of Pro-inflammatory Enzymes

The reduction in NO and PGE2 production is a direct consequence of this compound's ability to suppress the expression of iNOS and COX-2 at both the mRNA and protein levels in a concentration-dependent manner.[1]

| Target Protein | Method | This compound Concentration (µM) | Observation | Reference |

| iNOS | Western Blot | 10, 20, 40 | Dose-dependent decrease in protein expression | [1] |

| RT-PCR | 40 | Significant decrease in mRNA expression | [1] | |

| COX-2 | Western Blot | 10, 20, 40 | Dose-dependent decrease in protein expression | [1] |

| RT-PCR | 40 | Significant decrease in mRNA expression | [1] |

Suppression of Pro-inflammatory Cytokines

This compound also effectively reduces the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in LPS-stimulated macrophages.[1]

| Cytokine | Method | This compound Concentration (µM) | % Inhibition | Reference |

| TNF-α | ELISA | 10 | ~20% | [1] |

| 20 | ~45% | [1] | ||

| 40 | ~70% | [1] | ||

| IL-1β | ELISA | 10 | ~25% | [1] |

| 20 | ~50% | [1] | ||

| 40 | ~75% | [1] |

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been confirmed in established animal models of acute inflammation.

Carrageenan-Induced Paw Edema

In a rat model of carrageenan-induced paw edema, oral administration of this compound significantly reduced paw swelling.[1]

| Animal Model | Treatment | Dose | Route | % Inhibition of Edema | Reference |

| Rat | This compound | 20 mg/kg | Oral | ~45% (at 4 hours) | [1] |

| Indomethacin (Positive Control) | 10 mg/kg | Oral | ~55% (at 4 hours) | [1] |

TPA-Induced Ear Edema

Topical application of this compound was also effective in a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema.[1]

| Animal Model | Treatment | Dose | Route | % Inhibition of Edema | Reference |

| Mouse | This compound | 1 mg/ear | Topical | ~60% | [1] |

| Indomethacin (Positive Control) | 0.5 mg/ear | Topical | ~75% | [1] |

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines. This compound inhibits the activation of the NF-κB pathway.[1] This is achieved by preventing the degradation of the inhibitory protein IκBα. By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[1]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in regulating the inflammatory response. This compound has been shown to suppress the LPS-induced phosphorylation (activation) of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), but not p38 MAPK.[1]

NLRP3 Inflammasome

To date, there is no direct scientific evidence from the searched literature to suggest that this compound's anti-inflammatory activity involves the modulation of the NLRP3 inflammasome. However, studies on extracts from related Chrysanthemum species have shown inhibitory effects on NLRP3 inflammasome activation, suggesting this may be a potential area for future investigation for this compound.[2]

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the anti-inflammatory effects of this compound.

In Vitro Experiments

-

Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for mediator production).

-

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

PGE2 and Cytokine (TNF-α, IL-1β) Assays (ELISA):

-

Collect cell culture supernatants after treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, TNF-α, and IL-1β.

-

Follow the manufacturer's instructions for the assay procedure.

-

Measure absorbance at the specified wavelength and calculate concentrations based on standard curves.

-

-

Western Blot Analysis:

-

Lyse treated cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against iNOS, COX-2, IκBα, p-IκBα, p65, ERK, p-ERK, JNK, p-JNK, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software.

-

In Vivo Experiments

-

Carrageenan-Induced Paw Edema:

-

Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle to rats.

-

After a set time (e.g., 1 hour), inject 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema compared to the vehicle-treated control group.

-

-

TPA-Induced Ear Edema:

-

Apply this compound (e.g., 1 mg/ear) or vehicle topically to the inner and outer surfaces of the right ear of mice.

-

After a set time (e.g., 30 minutes), apply TPA solution (e.g., 2.5 µ g/ear ) to the same ear.

-

After a specified duration (e.g., 6 hours), sacrifice the mice and collect a circular section of the ear using a biopsy punch.

-

Weigh the ear punch to determine the extent of edema.

-

Calculate the percentage inhibition of edema compared to the TPA-only treated group.

-

Conclusion and Future Directions

The existing research provides compelling evidence for the anti-inflammatory properties of this compound. Its ability to potently inhibit the NF-κB and MAPK signaling pathways, leading to a broad suppression of pro-inflammatory mediators, enzymes, and cytokines, underscores its therapeutic potential. The efficacy demonstrated in animal models of acute inflammation further supports its development as a novel anti-inflammatory agent.

Future research should focus on several key areas:

-

Elucidation of IC50 values: Determining the half-maximal inhibitory concentration (IC50) for this compound's effects on various inflammatory markers will provide a more precise measure of its potency.

-

Investigation of the NLRP3 Inflammasome: Given the role of the NLRP3 inflammasome in many inflammatory diseases and the activity of related compounds, exploring this compound's effect on this pathway is a logical next step.

-

Broader In Vivo Studies: Evaluating this compound in chronic models of inflammation (e.g., arthritis models) will be crucial to understand its potential for long-term therapeutic use.

-

Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety of this compound.

References

Handelin's Impact on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Handelin, a naturally occurring sesquiterpene lactone, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action: Inhibition of TAK1

This compound exerts its primary inhibitory effect on the NF-κB pathway by targeting TGF-β-activated kinase 1 (TAK1), a key upstream kinase. By inhibiting TAK1, this compound effectively blocks the phosphorylation and subsequent activation of the IκB kinase (IKK) complex. This preventative action halts the downstream cascade that would otherwise lead to the activation of NF-κB.

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on various components and products of the NF-κB signaling pathway have been quantified in several studies. The following table summarizes the key quantitative data, providing a clear comparison of its potency across different cellular responses.

| Target/Process | Cell Type | Stimulant | Method | IC50 / Effect |

| TAK1 Inhibition | - | - | Kinase Assay | While a specific IC50 for this compound is not yet published, potent TAK1 inhibitors show activity in the low nanomolar range (e.g., HS-276 IC50 = 2.5 nM)[1]. |

| NO Production | RAW 264.7 | LPS | Griess Assay | This compound exhibits potent inhibitory effects on LPS-induced nitric oxide (NO) production[2][3]. |

| PGE2 Production | RAW 264.7 | LPS | ELISA | This compound inhibits the production of prostaglandin (B15479496) E2 (PGE2)[2]. |

| iNOS Expression | RAW 264.7 | LPS | Western Blot, RT-qPCR | This compound downregulates the protein and mRNA expression of inducible nitric oxide synthase (iNOS)[2]. |

| COX-2 Expression | RAW 264.7 | LPS | Western Blot, RT-qPCR | This compound downregulates the protein and mRNA expression of cyclooxygenase-2 (COX-2)[2]. |

| TNF-α Production | RAW 264.7 | LPS | ELISA, RT-qPCR | This compound suppresses the production of tumor necrosis factor-alpha (TNF-α)[2]. |

| IL-1β Production | RAW 264.7 | LPS | ELISA, RT-qPCR | This compound suppresses the production of interleukin-1β (IL-1β)[2]. |

| IL-6 Production | Macrophages | Elastase | ELISA, RT-qPCR | This compound downregulates the expression of interleukin-6 (IL-6)[2]. |

| MMP9 Expression | Lung Tissue | Elastase | - | This compound downregulates the expression of matrix metalloproteinase 9 (MMP9)[2]. |

Visualizing the Molecular Interactions

To elucidate the complex interactions within the NF-κB signaling pathway and the specific point of intervention by this compound, the following diagrams have been generated using Graphviz.

Caption: this compound inhibits the NF-κB pathway by targeting TAK1.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram illustrates a typical experimental workflow for investigating the inhibitory effects of this compound on the NF-κB signaling pathway.

Caption: Workflow for studying this compound's effect on NF-κB.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in appropriate plates (e.g., 6-well plates for Western blot, 96-well plates for luciferase assay). After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration depending on the assay (e.g., 30 minutes for IκBα degradation, 6-24 hours for gene expression studies).

Western Blot Analysis

-

Objective: To determine the protein levels of key components of the NF-κB pathway.

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software.

-

NF-κB Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity of NF-κB.

-

Protocol:

-

Transfection: RAW 264.7 cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment and Stimulation: Transfected cells are treated with this compound and stimulated with LPS as described above.

-

Cell Lysis: Cells are lysed using a passive lysis buffer.

-

Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Quantitative Real-Time PCR (RT-qPCR)

-

Objective: To quantify the mRNA expression of NF-κB target genes.

-

Protocol:

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green or TaqMan-based assay with specific primers for TNF-α, IL-1β, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

-

Conclusion

This compound demonstrates significant anti-inflammatory effects by potently inhibiting the NF-κB signaling pathway through the direct targeting of TAK1. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed methodologies for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of NF-κB-mediated inflammatory diseases. The provided diagrams and protocols serve as a practical resource for designing and executing experiments to explore the nuanced effects of this promising natural compound.

References

- 1. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel TAK1 inhibitor this compound inhibits NF-κB and AP-1 activity to alleviate elastase-induced emphysema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biological Activities of Guaianolide Dimers: A Deep Dive into Handelin and its Congeners

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Guaianolide dimers, a class of sesquiterpenoid lactones, have emerged as a promising source of bioactive compounds with a wide spectrum of pharmacological activities. Among these, Handelin, a natural dimer isolated from Chrysanthemum boreale, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the biological activities of guaianolide dimers, with a particular focus on this compound. It summarizes key quantitative data, details experimental protocols for assessing their activity, and elucidates the underlying signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Overview of Biological Activities

The biological activities of guaianolide dimers are diverse, ranging from anti-inflammatory and cytotoxic to antiprotozoal and apoptosis-inducing effects. The following tables summarize the quantitative data (IC50 values) for this compound and other notable guaianolide dimers across various assays.

Table 1: Anti-inflammatory Activity of Guaianolide Dimers

| Compound/Dimer | Assay | Cell Line/Model | IC50 Value | Reference |

| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Not explicitly stated, but significant inhibition shown | [1] |

| Dimeric Guaianolides (from Artemisia argyi) | Nitric Oxide (NO) Production | RAW 264.7 | 7.02 - 32.1 µM | [2] |

| Millefolacton C | 15-LOX Inhibition | N/A | Not explicitly stated, but significant inhibition shown | [3] |

| Unnamed Guaianolides (from Cichorium glandulosum) | Anti-neuroinflammation | BV2 | 1.08 - 1.82 µM | [4] |

| 6α-hydroxy-4[5],10[6]-guainadien-8α,12-olide | Antioxidant (DPPH) | N/A | 76 µg/mL | [7] |

| Compound 1 (from a guaianolide series) | NF-κB Inhibition (EMSA) | PBMCs | 2.5 µM | [8] |

| Compound 4 (from a guaianolide series) | NF-κB Inhibition (EMSA) | PBMCs | 5 µM | [8] |

| Compound 1 (from a guaianolide series) | IL-6 Luciferase Reporter | N/A | 1.0 µM | [8] |

| Compound 4 (from a guaianolide series) | IL-6 Luciferase Reporter | N/A | 1.2 µM | [8] |

| Compound 51 (synthetic) | NO Release Inhibition | RAW 264.7 | 3.1 ± 1.1 µM | [9] |

| Compound 51 (synthetic) | NF-κB Activity Inhibition | RAW 264.7 | 172.2 ± 11.4 nM | [9] |

Table 2: Cytotoxic Activity of Guaianolide Dimers

| Compound/Dimer | Cell Line | IC50 Value | Reference |

| Unnamed Dimeric Guaianolide (from Eupatorium perfoliatum) | Rat Skeletal Myoblasts (L6) | 16.2 µM | [10] |

| Lavandiolide I | HepG2 | 12.1 µM | [5] |

| Lavandiolide I | Huh7 | 18.4 µM | [5] |

| Lavandiolide I | SK-Hep-1 | 17.6 µM | [5] |

| Lavandiolide I Derivatives (25 , 27 , 33 ) | HepG2, Huh7, SK-Hep-1 | More potent than Lavandiolide I | [5] |

| Unnamed Guaianolides (from Artemisia atrovirens) | HL-60 | 5.99 - 11.74 µM | [11] |

| Chlorinated Guaianolides | HL-60, U-937, SK-MEL-1 | 1.0 - 7.50 µM | [6] |

Table 3: Antiprotozoal and Apoptosis-Inducing Activity of Guaianolide Dimers

| Compound/Dimer | Activity | Organism/Cell Line | IC50 Value | Reference |

| Unnamed Dimeric Guaianolide (from Eupatorium perfoliatum) | Antiprotozoal | Plasmodium falciparum | 2.0 µM | [10] |

| Borenolide | Apoptosis Inhibition | U937 (etoposide-induced) | 6.2 µg/mL | [12] |

Core Signaling Pathways Modulated by Guaianolide Dimers

The biological effects of guaianolide dimers are primarily mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central targets.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound has been shown to exert its anti-inflammatory effects by potently inhibiting the NF-κB signaling pathway[1]. It achieves this by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[1]. This, in turn, suppresses the expression of downstream targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α and IL-1β[1].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another crucial pathway in the inflammatory process. This compound has been observed to suppress the activation of ERK and JNK signaling in LPS-stimulated macrophages, contributing to its anti-inflammatory effects[1]. The phosphorylation of these kinases is a key step in their activation, and this compound interferes with this process.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of guaianolide dimers.

In Vitro Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Objective: To determine the inhibitory effect of guaianolide dimers on LPS-induced NO production.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

-

2. NF-κB Luciferase Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of guaianolide dimers on NF-κB transcriptional activity.

-

Cell Line: A stable cell line (e.g., HEK293 or RAW 264.7) transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.

-

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).

-

After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.

-

Add luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of NF-κB inhibition relative to the activator-treated control.

-

In Vivo Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rodents

-

Objective: To evaluate the in vivo acute anti-inflammatory activity of guaianolide dimers.

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer the test compound orally or intraperitoneally to the animals.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

-

2. TPA-Induced Ear Edema in Mice

-

Objective: To assess the topical anti-inflammatory effect of guaianolide dimers.

-

Animal Model: Swiss albino mice.

-

Procedure:

-

Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse.

-

Apply the test compound topically to the same ear, either before or after TPA application.

-

After a specified time (e.g., 4-6 hours), sacrifice the mice and take a standard-sized punch biopsy from both the treated and untreated ears.

-

Weigh the ear punches to determine the extent of edema.

-

Calculate the percentage of edema inhibition.

-

Cytotoxicity and Other Assays

1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of guaianolide dimers on cancer cell lines.

-

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the IC50 value, the concentration that inhibits cell growth by 50%.

-

2. Antiprotozoal Assay against Plasmodium falciparum

-

Objective: To evaluate the in vitro antiplasmodial activity of guaianolide dimers.

-

Procedure:

-

Culture a chloroquine-sensitive or -resistant strain of P. falciparum in human erythrocytes.

-

Expose the parasite culture to various concentrations of the test compound.

-

After 48-72 hours, assess parasite growth inhibition using methods such as microscopic counting of parasitemia, radioisotope incorporation ([3H]-hypoxanthine), or SYBR Green I-based fluorescence assay.

-

Determine the IC50 value.

-

Structure-Activity Relationship (SAR)

The biological activity of guaianolide dimers is intricately linked to their chemical structure. While a comprehensive SAR is still evolving, certain structural features have been identified as crucial for their activity:

-

α-Methylene-γ-lactone Moiety: This functional group is a common feature in many bioactive sesquiterpenoid lactones and is considered a key pharmacophore responsible for their alkylating properties, which contribute to their biological effects.

-

Ester Groups: The presence and nature of ester groups on the guaianolide skeleton can significantly influence activity. For instance, modifications to the ester chain have been shown to modulate the cytotoxic and anti-inflammatory properties of these compounds[13].

-

Dimeric Structure: The dimerization of guaianolide monomers can lead to enhanced or novel biological activities compared to their monomeric counterparts. The specific linkage between the two monomeric units is also a critical determinant of activity.